molecular formula C12H16O7 B12301628 2,3,4,5,6-Pentamethoxybenzoic acid

2,3,4,5,6-Pentamethoxybenzoic acid

Cat. No.: B12301628
M. Wt: 272.25 g/mol
InChI Key: CZSNYGCWYYXNDN-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethoxybenzoic acid is a fully methoxylated derivative of benzoic acid, characterized by five methoxy (-OCH₃) groups attached to the benzene ring at positions 2, 3, 4, 5, and 4. This compound is listed in the Dictionary of Natural Products (Supplement Volume 8) under the identifier P-10039, suggesting its occurrence in natural product chemistry or synthetic pathways . The methoxy groups confer distinct electronic and steric properties, influencing solubility, acidity, and reactivity compared to simpler benzoic acid derivatives.

Properties

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

2,3,4,5,6-pentamethoxybenzoic acid

InChI

InChI=1S/C12H16O7/c1-15-7-6(12(13)14)8(16-2)10(18-4)11(19-5)9(7)17-3/h1-5H3,(H,13,14)

InChI Key

CZSNYGCWYYXNDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentamethoxybenzoic acid typically involves the methylation of gallic acid or other hydroxybenzoic acids. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a catalyst such as 1-n-butyl-3-methylimidazolium bromide. The reaction is carried out at elevated temperatures, typically around 150°C, in a pressure-resistant reactor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts is preferred to minimize environmental impact. The process involves multiple steps, including methylation, bromination, and hydrolysis, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxylated derivatives .

Scientific Research Applications

2,3,4,5,6-Pentamethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to participate in electron transfer reactions, making it an effective antioxidant. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methoxy-Substituted Benzoic Acids

4-Methoxybenzoic Acid
  • Structure : Single methoxy group at the para position.
  • Properties: Higher solubility in polar solvents compared to non-substituted benzoic acid due to the electron-donating methoxy group. The pKa is slightly lower (~4.5) than benzoic acid (pKa ~4.2) due to resonance stabilization of the deprotonated form .
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals .
4-Hydroxy-3,5-Dimethoxybenzoic Acid (Syringic Acid)
  • Structure : Two methoxy groups at positions 3 and 5, with a hydroxyl group at position 3.
  • Properties : Enhanced acidity (pKa ~3.8) due to electron-withdrawing effects of adjacent methoxy groups. Exhibits antioxidant properties in pharmacological research .
  • Contrast : The hydroxyl group in syringic acid increases hydrogen-bonding capacity, unlike the fully methoxylated pentamethoxy derivative .
2,3,4,5,6-Pentamethylbenzyl Derivatives
  • Example : 2,3,4,5,6-Pentamethylbenzyl chloride ().
  • Properties: Methyl groups provide steric hindrance, reducing reactivity in nucleophilic substitutions. Solubility in non-polar solvents is higher than methoxy analogs due to lack of polar oxygen atoms .

Fluorinated Benzoic Acid Analogs

2,3,5,6-Tetrafluoro-4-Hydroxybenzoic Acid
  • Structure : Four fluorine atoms and one hydroxyl group on the benzene ring.
  • Properties : Fluorine’s strong electron-withdrawing effect increases acidity (pKa ~1.8) significantly compared to methoxy-substituted analogs. Used in advanced synthetic chemistry for electron-deficient aromatic systems .
2,3,4,5,6-Pentafluorobenzoic Acid
  • Structure : Five fluorine substituents.
  • Properties : Extremely low pKa (~1.2) due to cumulative electron-withdrawing effects. Applications include catalysis and as a precursor for fluorinated polymers .

Hydroxy-Substituted Benzoic Acids

3,4-Dihydroxybenzoic Acid (Caffeic Acid)
  • Structure : Two hydroxyl groups at positions 3 and 4.
  • Properties: High acidity (pKa ~4.4 for carboxylic acid, ~8.3 for phenolic protons) and strong antioxidant activity. Used in food, cosmetics, and pharmacological research .
  • Contrast : Hydroxyl groups enable chelation of metal ions, unlike methoxy groups, which are inert in such interactions .
2,4,6-Trihydroxybenzoic Acid
  • Structure : Three hydroxyl groups symmetrically positioned.
  • Properties: pKa ~2.7 (carboxylic acid) and ~10.5 (phenolic protons). Forms stable complexes with transition metals, useful in analytical chemistry .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents pKa (Carboxylic Acid) Solubility (Polarity) Key Applications
2,3,4,5,6-Pentamethoxybenzoic acid 5 × -OCH₃ ~3.5 (estimated) Moderate (lipophilic) Natural product synthesis
4-Methoxybenzoic acid 1 × -OCH₃ (para) ~4.5 High Pharmaceutical intermediates
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid 4 × -F, 1 × -OH ~1.8 Low Electron-deficient systems
Caffeic acid 2 × -OH (3,4) ~4.4 High Antioxidants, supplements

Table 2: Electronic Effects of Substituents

Substituent Type Electronic Effect Impact on Acidity Example Compound
Methoxy (-OCH₃) Electron-donating Decreases acidity This compound
Fluorine (-F) Electron-withdrawing Increases acidity Pentafluorobenzoic acid
Hydroxyl (-OH) Electron-withdrawing (via resonance) Increases acidity Caffeic acid

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